![molecular formula C11H9Cl2N3S B2827475 5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 2379971-81-8](/img/structure/B2827475.png)
5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine
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Overview
Description
5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core structure, which is fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[3,2-c]pyridine core, followed by the introduction of the chloropyrimidine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with similar reactivity but lacking the thieno[3,2-c]pyridine core.
5-Chloropyrimidine: Another analog with different substitution patterns on the pyrimidine ring.
Thieno[3,2-c]pyridine: The core structure without the chloropyrimidine moiety.
Uniqueness
5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3S/c12-8-4-14-11(15-5-8)16-2-1-9-7(6-16)3-10(13)17-9/h3-5H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUGVNVIKWPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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